An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-4,5-dimethoxyphenethylamine
An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-4,5-dimethoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4,5-dimethoxyphenethylamine, a substituted phenethylamine (B48288) compound. This document details the synthetic pathway from commercially available starting materials, provides step-by-step experimental protocols, and summarizes the key characterization data.
Synthesis
The synthesis of 2-Bromo-4,5-dimethoxyphenethylamine can be accomplished via a three-step process commencing with the bromination of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). The resulting 2-Bromo-4,5-dimethoxybenzaldehyde undergoes a Henry condensation with nitromethane (B149229) to yield the corresponding β-nitrostyrene. Subsequent reduction of the nitroalkene affords the target phenethylamine.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde
This procedure outlines the bromination of 3,4-dimethoxybenzaldehyde. An alternative method using in situ bromine generation is also described.
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Method A: Direct Bromination [1][2]
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Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in glacial acetic acid.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with stirring.
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Continue stirring for several hours (e.g., 6 hours) at 20-30 °C.
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Pour the reaction mixture into water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-Bromo-4,5-dimethoxybenzaldehyde as a white to yellowish crystalline solid.
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Method B: In Situ Bromine Generation [3]
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To a round bottom flask, add 3,4-dimethoxybenzaldehyde (10 mmol), potassium bromate (B103136) (KBrO₃, 3.3 mmol), and glacial acetic acid (5 mL) at room temperature.
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Stir the mixture and add 47% hydrobromic acid (HBr, 1 mL) dropwise.
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Continue stirring for approximately 45 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).
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Pour the mixture into ice water and stir for 10 minutes.
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Add sodium thiosulfate (B1220275) (Na₂S₂O₃) solution until the color of elemental bromine dissipates.
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Collect the precipitate by filtration, wash with water, and dry to obtain the product.
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Step 2: Synthesis of 2-Bromo-4,5-dimethoxy-β-nitrostyrene (Henry Reaction)
This step involves the condensation of the synthesized benzaldehyde (B42025) with nitromethane.[4][5]
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Suspend 2-Bromo-4,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
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Add nitromethane (1.5-2 equivalents) and a base catalyst (e.g., ammonium (B1175870) acetate, ethylenediammonium diacetate, or a catalytic amount of a strong base like DBU) to the mixture.
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
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Upon completion, cool the mixture and collect the precipitated nitrostyrene (B7858105) by filtration.
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Wash the solid with a cold solvent (e.g., cold ethanol) and dry to obtain 2-Bromo-4,5-dimethoxy-β-nitrostyrene.
Step 3: Synthesis of 2-Bromo-4,5-dimethoxyphenethylamine (Reduction)
The final step is the reduction of the nitrostyrene to the target phenethylamine. A facile method using sodium borohydride (B1222165) and copper(II) chloride is presented.[6][7]
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In a round-bottom flask, suspend sodium borohydride (NaBH₄, 7.5 equivalents) in a mixture of isopropanol (B130326) and water.
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Carefully add the 2-Bromo-4,5-dimethoxy-β-nitrostyrene (1 equivalent) in portions to the stirred suspension. An exothermic reaction will occur.
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After the addition is complete, add a solution of copper(II) chloride (CuCl₂, 0.1 equivalents) in water dropwise.
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Heat the reaction mixture to reflux for approximately 30 minutes.
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After cooling to room temperature, make the solution basic by adding a 25% sodium hydroxide (B78521) solution.
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Extract the product with a suitable organic solvent (e.g., isopropanol or dichloromethane).
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Combine the organic extracts, dry over a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.
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The crude product can be further purified by converting it to its hydrochloride salt by dissolving the free base in a suitable solvent and bubbling with dry HCl gas or adding a solution of HCl in an organic solvent, followed by recrystallization.
Characterization Data
This section summarizes the available physical and spectroscopic data for 2-Bromo-4,5-dimethoxyphenethylamine and its key synthetic intermediate.
Physical Properties
| Compound | Formula | Formula Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-Bromo-4,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | White to yellowish crystalline solid | 142-152[2][3][8] | 54593-94-9 |
| 2-Bromo-4,5-dimethoxyphenethylamine Hydrochloride | C₁₀H₁₄BrNO₂ · HCl | 296.6 | Crystalline solid | Not reported | 103275-23-6[9] |
Spectroscopic Data
Detailed spectroscopic data for 2-Bromo-4,5-dimethoxyphenethylamine is not widely available in the public domain. However, data for its precursors and closely related analogs provide expected spectral characteristics.
2-Bromo-4,5-dimethoxybenzaldehyde
| Data Type | Key Features |
| FTIR (cm⁻¹) | C-Br stretch (~1018), C=O stretch (aldehyde), C=C aromatic stretch, C-O ether stretch.[3] |
| Mass Spec (m/z) | Molecular ion (M⁺) at 244/246 (due to bromine isotopes).[3] |
2-Bromo-4,5-dimethoxyphenethylamine (Expected)
| Data Type | Expected Key Features |
| ¹H NMR | Aromatic protons (singlets), two methoxy (B1213986) groups (singlets), and two methylene (B1212753) groups of the ethylamine (B1201723) chain (triplets or complex multiplets). |
| ¹³C NMR | Aromatic carbons (including C-Br and C-O), methoxy carbons, and ethylamine carbons. |
| FTIR (cm⁻¹) | N-H stretches (primary amine), C-H stretches (aliphatic and aromatic), C=C aromatic stretch, C-O ether stretch, C-Br stretch. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the isotopic pattern of bromine. Fragmentation would likely involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) and loss of the aminoethyl side chain. |
Note: While specific spectral data for the final compound is limited, a searchable GC-MS spectral database from Cayman Chemical reportedly contains this information.[9]
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental work from starting materials to the final purified product.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. sunankalijaga.org [sunankalijaga.org]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
